molecular formula C7H12N4OS B1527468 4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1250977-49-1

4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1527468
CAS No.: 1250977-49-1
M. Wt: 200.26 g/mol
InChI Key: MWVBDKNTIWQHSU-UHFFFAOYSA-N
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Description

4-Amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C7H12N4OS and a molecular weight of 200.26 g/mol. This compound is known for its unique structure, which includes a triazole ring and a thiol group, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1,2,4-triazole with appropriate reagents to introduce the oxan-2-yl group and the amino and thiol functionalities. Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of 1,2,4-triazole with aldehydes or ketones in the presence of reducing agents.

  • Substitution Reactions: Replacing functional groups on the triazole ring with desired substituents.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiol group to a sulfonic acid or disulfide.

  • Reduction: Reduction of the triazole ring or other functional groups.

  • Substitution: Replacement of the amino or thiol groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific reaction conditions.

Major Products Formed:

  • Oxidation Products: Sulfonic acids, disulfides.

  • Reduction Products: Reduced triazole derivatives.

  • Substitution Products: Various substituted triazoles and thiol derivatives.

Scientific Research Applications

4-Amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

4-Amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups. Similar compounds include:

  • 4-Amino-5-(oxan-2-yl)-1,2,4-triazole-3-thione: Lacks the amino group.

  • 5-(Oxan-2-yl)-4H-1,2,4-triazole-3-thiol: Lacks the amino group.

  • 4-Amino-5-(oxan-2-yl)-1,2,4-triazole-3-ol: Lacks the thiol group.

These compounds differ in their biological and chemical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-amino-3-(oxan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c8-11-6(9-10-7(11)13)5-3-1-2-4-12-5/h5H,1-4,8H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVBDKNTIWQHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139244
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250977-49-1
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250977-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol
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Reactant of Route 6
4-amino-5-(oxan-2-yl)-4H-1,2,4-triazole-3-thiol

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